molecular formula C20H18N2O2S2 B2835394 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 919751-42-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2835394
CAS No.: 919751-42-1
M. Wt: 382.5
InChI Key: VSOKLVLROYPYPW-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a 4-(ethylthio)phenylacetamide moiety. The 4-(ethylthio)phenyl group introduces a sulfur-containing substituent, which may enhance lipophilicity and modulate electronic properties.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-2-25-14-9-7-13(8-10-14)11-18(23)21-20-22-19-15-5-3-4-6-16(15)24-12-17(19)26-20/h3-10H,2,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOKLVLROYPYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno-Thiazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophenol and a chromone derivative under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide moiety can be introduced via an amide coupling reaction using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Ethylthio Substitution: The ethylthio group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent like ethanethiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like thiols or amines, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Impacts

Compound Substituent Impact on Properties Source
Target Compound 4-(Ethylthio)phenyl Moderate lipophilicity; sulfur may enhance metabolic stability
A28–A35 () 4-Chlorophenyl, isobutyramide Electron-withdrawing Cl increases polarity; higher melting points (190–265°C)
Compound 9 () 4-Methoxyphenyl Methoxy improves solubility; lower melting point (186–187°C)
Compound 22 () Propynyloxy-phenyl Alkyne group introduces potential for click chemistry modifications
Compound 2b () 4-Methyltriazol-2-yl Triazole enhances antiproliferative activity via MMP-9 inhibition

Key Reactions and Yields

  • Target Compound Synthesis: Likely involves coupling 2-amino-4H-chromeno[4,3-d]thiazole with 2-(4-(ethylthio)phenyl)acetyl chloride, analogous to methods in (microwave-assisted amidation, 51–61% yields) .
  • Thiazolidinone Derivatives (): Synthesized via condensation of thiourea derivatives with chloroacetamides, achieving 53–90% yields .
  • Piperazine-Linked Thiazoles (): Refluxing chloroacetamides with piperazine derivatives yields 65–91% products, highlighting scalability .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Compound Melting Point (°C) Solubility Predictors Source
Target Compound Not reported Moderate (ethylthio increases lipophilicity)
A28–A35 () 190.6–265.7 Low (chlorophenyl groups reduce solubility)
Compound 9 () 186–187 Moderate (methoxy enhances aqueous solubility)
Compound 21 () Not reported Low (CF₃ group increases hydrophobicity)

Q & A

Q. What are the key synthetic strategies for synthesizing N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step routes:
  • Thiazole ring formation : Reacting 2-aminothiazole derivatives with acetonitrile or acylating agents under anhydrous conditions (e.g., AlCl₃ as a catalyst) .
  • Acylation : Introducing the acetamide moiety via reaction with activated esters or acid chlorides, often in solvents like DMF or dichloromethane .
  • Chromene integration : Cyclization reactions to form the chromeno-thiazole core, requiring precise pH and temperature control .
  • Key conditions : Reaction times (12–24 hrs), temperatures (60–100°C), and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Discrepancies between calculated and observed data may require 2D NMR (e.g., HSQC, HMBC) for resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, C-S) .
  • Elemental Analysis : Verifies C, H, N content; deviations >0.3% suggest impurities .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodological Answer :
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Cytotoxicity : Comparative testing on normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance acylation kinetics, while dichloromethane improves chromene cyclization .
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) may accelerate specific steps .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) balances reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity .

Q. How to address discrepancies between calculated and observed spectroscopic data?

  • Methodological Answer :
  • Impurity Analysis : Use HPLC or TLC to detect side products; repurify via preparative chromatography .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous NMR signals .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .

Q. What strategies are employed in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Variation : Modify the ethylthio group (e.g., methylthio, sulfonyl) to assess impact on bioactivity .
  • Scaffold Hybridization : Introduce heterocycles (e.g., pyridazine, triazole) to the chromeno-thiazole core .
  • Pharmacophore Mapping : Identify critical moieties (e.g., acetamide, thiazole) via bioisosteric replacement .

Q. How to determine the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Biological Media : Incubate in PBS (pH 7.4) or human serum at 37°C; monitor degradation via HPLC over 24–72 hrs .
  • Mass Spectrometry : Track metabolite formation (e.g., hydrolysis products) .
  • Temperature Stress Testing : Expose to 40–60°C to assess thermal stability .

Data Contradiction Analysis

  • Example : Lower-than-expected yields in acylation steps may arise from competing side reactions (e.g., hydrolysis of active esters). Mitigate by using excess acylating agent and anhydrous conditions .
  • Example : Discrepancies in elemental analysis (e.g., 60.87% C observed vs. 61.07% calculated) suggest residual solvents; repurify and reanalyze .

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